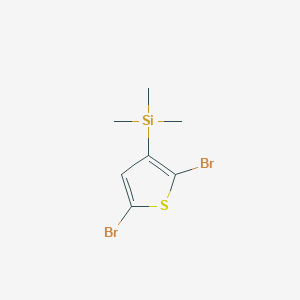
(2,5-Dibromothiophen-3-yl)(trimethyl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Dibromo-3-(trimethylsilyl)thiophene is an organosilicon compound that belongs to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. The presence of bromine atoms and a trimethylsilyl group in this compound makes it a valuable intermediate in organic synthesis, particularly in the field of materials science and pharmaceuticals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dibromo-3-(trimethylsilyl)thiophene typically involves the bromination of 3-(trimethylsilyl)thiophene. This reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agents in the presence of a solvent like chloroform or carbon tetrachloride. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of 2,5-Dibromo-3-(trimethylsilyl)thiophene follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified through distillation or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
2,5-Dibromo-3-(trimethylsilyl)thiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through reactions like Suzuki-Miyaura coupling, where boronic acids or esters are used as reagents.
Oxidation and Reduction: The thiophene ring can be oxidized to form thiophene oxides or reduced to form dihydrothiophenes.
Polymerization: The compound can undergo polymerization to form polythiophenes, which are valuable in electronic applications.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts and bases like potassium carbonate are commonly used.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed
Substitution: Formation of various substituted thiophenes.
Oxidation: Formation of thiophene oxides.
Reduction: Formation of dihydrothiophenes.
Wissenschaftliche Forschungsanwendungen
2,5-Dibromo-3-(trimethylsilyl)thiophene has several applications in scientific research:
Materials Science: Used in the synthesis of conductive polymers and organic semiconductors.
Pharmaceuticals: Serves as an intermediate in the synthesis of biologically active compounds.
Organic Synthesis: Acts as a building block for the construction of complex molecules.
Catalysis: Used in the development of new catalytic systems for organic reactions.
Wirkmechanismus
The mechanism of action of 2,5-Dibromo-3-(trimethylsilyl)thiophene in various reactions involves the activation of the thiophene ring and the subsequent substitution or addition of functional groups. The bromine atoms act as leaving groups, facilitating the formation of new bonds. The trimethylsilyl group can also be involved in protecting the thiophene ring during reactions, preventing unwanted side reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,5-Dibromothiophene: Lacks the trimethylsilyl group, making it less versatile in certain reactions.
3-(Trimethylsilyl)thiophene: Lacks the bromine atoms, limiting its use in substitution reactions.
2,5-Dibromo-3-hexylthiophene: Contains a hexyl group instead of a trimethylsilyl group, affecting its solubility and reactivity.
Uniqueness
2,5-Dibromo-3-(trimethylsilyl)thiophene is unique due to the presence of both bromine atoms and a trimethylsilyl group. This combination allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research and industry.
Eigenschaften
CAS-Nummer |
38611-18-6 |
|---|---|
Molekularformel |
C7H10Br2SSi |
Molekulargewicht |
314.11 g/mol |
IUPAC-Name |
(2,5-dibromothiophen-3-yl)-trimethylsilane |
InChI |
InChI=1S/C7H10Br2SSi/c1-11(2,3)5-4-6(8)10-7(5)9/h4H,1-3H3 |
InChI-Schlüssel |
DNOFRKOBCHBBAJ-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)C1=C(SC(=C1)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl 10-[(2S,3R)-3-hexyloxiran-2-yl]decanoate](/img/structure/B14661590.png)
![2,4-Di-tert-butyl-6-[2-(4-methoxy-2-nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14661591.png)

![3-hydroxy-5,5-dimethyl-2-[(E)-(phenylhydrazinylidene)methyl]cyclohex-2-en-1-one](/img/structure/B14661604.png)


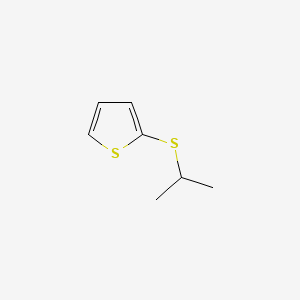
![(7Z,17Z)-2,12-Dithia-21,22,23,24-tetraazapentacyclo[16.2.1.1~3,6~.1~8,11~.1~13,16~]tetracosa-1(21),3,5,7,9,11(23),13,15,17,19-decaene](/img/structure/B14661630.png)
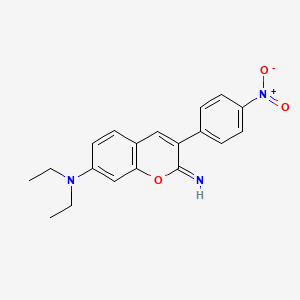

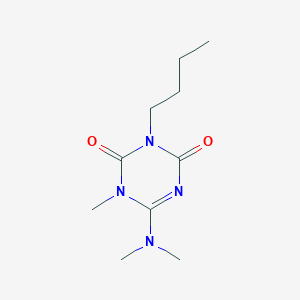
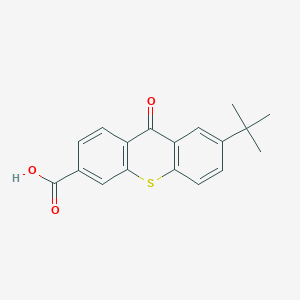
![N-[(6-Oxocyclohexa-2,4-dien-1-ylidene)methyl]-L-aspartic acid](/img/structure/B14661662.png)
![N-[(Piperazin-1-yl)methyl]pyridine-3-carbothioamide](/img/structure/B14661666.png)
